molecular formula C21H16BrN3OS B2553837 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 941991-65-7

2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2553837
CAS No.: 941991-65-7
M. Wt: 438.34
InChI Key: IFIGVMLRHKHSJA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 941991-65-7) is a complex organic compound of significant interest in medicinal chemistry and oncology research. This molecule features a unique structure incorporating a bromophenyl group, an acetamide linkage, and a thiazolo[5,4-b]pyridine scaffold, which is recognized as a privileged structure in kinase inhibitor drug discovery . The primary research value of this compound stems from its role as a potent inhibitor of c-KIT, a receptor tyrosine kinase that is a promising therapeutic target for gastrointestinal stromal tumors (GIST) and other cancers . Notably, derivatives based on the thiazolo[5,4-b]pyridine core have demonstrated exceptional activity against imatinib-resistant c-KIT mutants, including the challenging V560G/D816V double mutant . This makes such compounds invaluable tools for investigating mechanisms to overcome drug resistance in cancer therapy. In vitro studies of related derivatives show they can remarkably attenuate the proliferation of cancer cell lines such as GIST-T1 and HMC1.2 by blocking c-KIT downstream signaling pathways and inducing apoptosis and cell cycle arrest . Furthermore, these compounds have been shown to suppress migration, invasion, and anchorage-independent growth of cancer cells . The compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3OS/c1-13-16(20-25-18-6-3-11-23-21(18)27-20)4-2-5-17(13)24-19(26)12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIGVMLRHKHSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolopyridine core, followed by the introduction of the bromophenyl group and the acetamide linkage. Key steps may include:

    Formation of the Thiazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like N-bromosuccinimide (NBS).

    Amidation: Coupling of the bromophenyl derivative with the thiazolopyridine core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The acetamide linkage can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is as a lead structure in drug development. Its thiazolopyridine scaffold has been identified as a promising candidate for targeting various biological pathways, particularly in cancer therapy. For instance:

  • c-KIT Inhibition: Thiazolo[5,4-b]pyridine derivatives have shown potential as inhibitors of c-KIT, a receptor tyrosine kinase involved in certain cancers such as gastrointestinal stromal tumors (GISTs). Research indicates that modifications to the thiazolo[5,4-b]pyridine scaffold can enhance binding affinity and overcome resistance to existing therapies like imatinib .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundActivity AgainstMethod UsedResult
d1E. coliTurbidimetric methodEffective (GI < 10 μM)
d6MCF7 Breast Cancer CellsSulforhodamine B assayHigh antiproliferative activity
d7Staphylococcus aureusTurbidimetric methodEffective (GI < 10 μM)

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Materials Science

The unique electronic and optical properties of the compound make it suitable for applications in materials science. It can be utilized in the synthesis of advanced materials that require specific electronic characteristics. The bromine substitution enhances its reactivity, allowing for functionalization that may lead to novel material properties.

Case Studies

  • Thiazolo[5,4-b]pyridine Derivatives Against GIST:
    A study synthesized several thiazolo[5,4-b]pyridine derivatives to evaluate their efficacy against imatinib-resistant GIST cells. The results indicated that certain modifications significantly enhanced their anti-proliferative activity .
  • Antimicrobial Screening:
    In another research effort, derivatives were synthesized and screened for antimicrobial activity against multiple pathogens. The results highlighted promising candidates with significant activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazolo[5,4-b]pyridine Derivatives

  • Compound A : 3-Bromo-N-[2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide ()
    • Structural Difference : Benzamide replaces acetamide; bromine at position 3 of the phenyl ring.
    • Implications : The benzamide group may alter solubility and hydrogen-bonding capacity compared to the acetamide linkage in the target compound.
  • Compound B : N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide ()
    • Structural Difference : Sulfonamide replaces acetamide.
    • Implications : Sulfonamide groups often enhance metabolic stability but may reduce membrane permeability compared to acetamides .

Thiazolo[4,5-b]pyridine Derivatives ()

  • Compound C: 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolidine-3-yl)acetamide Structural Difference: Thiazolo[4,5-b]pyridine core with additional thiazolidine modifications.

Acetamide Substituent Variations

4-Bromophenyl Acetamides

  • Compound D: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, Compound 26) Structural Difference: Triazinoindole replaces thiazolo[5,4-b]pyridine. Implications: The triazinoindole’s sulfur atom may enhance π-π stacking interactions, similar to the thiazolo group in the target compound .

Fluorophenyl Acetamides

  • Compound E : GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) ()
    • Structural Difference : Fluorine replaces bromine; pyridinyl-thiazol core.
    • Implications : Fluorine’s smaller size and electronegativity may influence receptor binding compared to bromine .

Halogen and Aromatic Modifications

  • Compound F : N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

    • Structural Difference : Thiophene replaces thiazolo[5,4-b]pyridine.
    • Activity : Exhibited antimycobacterial activity, highlighting the role of halogenated aromatic systems in targeting microbial enzymes .
  • Compound G: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide () Structural Difference: Pyridazinone core with methoxybenzyl substitution.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₂₁H₁₆BrN₃OS 438.34 Thiazolo[5,4-b]pyridine, 4-bromophenyl
Compound A () C₂₀H₁₄BrN₃OS 424.32 Benzamide, 3-bromophenyl
Compound B () C₁₄H₁₃N₃O₂S₂ 343.40 Methanesulfonamide
Compound D () C₂₀H₁₅BrN₆OS 491.34 Triazinoindole, thioether linkage

Biological Activity

The compound 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18BrN3O2SC_{19}H_{18}BrN_{3}O_{2}S, with a molecular weight of approximately 426.99 g/mol. The structure includes a bromophenyl group, a thiazolo-pyridine moiety, and an acetamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study reported that certain thiazole derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that the thiazolo[5,4-b]pyridine core may enhance these effects through specific interactions with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. Notably, derivatives containing the thiazolo-pyridine structure exhibited cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that these compounds could induce cell death effectively at low concentrations (IC50 values ranging from 1.61 to 1.98 µg/mL), demonstrating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Interaction : The thiazole moiety can engage in π-π stacking interactions with target proteins, modulating their activity.
  • Cell Cycle Disruption : Evidence suggests that these compounds can interfere with the cell cycle, leading to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Study on Antimicrobial Effects : A comparative study evaluated the antimicrobial activity of various thiazole derivatives against E. coli and S. aureus. The results showed that compounds with higher bromination levels exhibited increased antibacterial activity .
  • Anticancer Screening : Another study focused on the anticancer properties of thiazole derivatives against human breast cancer cells (MCF7). The findings revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity .

Q & A

Q. Optimization Table :

StepParameterOptimal ConditionYield Improvement
CouplingCatalystPd(PPh₃)₄ (5 mol%)85% → 92%
AmidationSolventDMF (dry)70% → 88%
PurificationGradientHexane:EtOAC (3:1 → 1:1)Purity >95%

Basic: Which spectroscopic/chromatographic techniques are critical for characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry. For example, the thiazolo-pyridine proton appears as a singlet at δ 8.2–8.4 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. 465.08; obs. 465.12) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry. Key parameters include:
    • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), T = 298 K .
    • Refinement : R factor <0.04, wR factor <0.10 .

Q. Artifact Mitigation :

  • NMR Solvent Peaks : Pre-saturate DMSO-d₆ signals.
  • HPLC Purity : Use a C18 column (ACN/H₂O + 0.1% TFA) to detect impurities <0.5% .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Contradictions arise from variations in:

Assay Systems : Compare results from in vitro (e.g., kinase inhibition) vs. in vivo (e.g., murine models) .

Control Conditions : Normalize data to positive controls (e.g., staurosporine for kinase assays).

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p<0.05) to assess significance .

Q. Case Study :

  • Contradiction : IC₅₀ = 12 nM (kinase assay) vs. IC₅₀ = 220 nM (cell proliferation).
  • Resolution : Check membrane permeability (logP = 3.2) and efflux ratios (Caco-2 >5 indicates P-gp liability) .

Advanced: What computational strategies predict binding modes with target proteins?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with the thiazolo-pyridine core as a rigid scaffold. Key interactions:

  • Bromophenyl group → hydrophobic pocket (ΔG ≈ -9.2 kcal/mol).
  • Acetamide NH → hydrogen bond with Asp86 (PDB: 3ERT) .

MD Simulations : Run 100 ns simulations (GROMACS) to assess stability (RMSD <2.0 Å).

Validation : Compare predicted vs. experimental IC₅₀ values (R² >0.85) .

Advanced: How to optimize crystallization for X-ray studies with low solubility?

Methodological Answer:

  • Solvent Screening : Use 10% DMSO in PEG 4000 (20% w/v) at 4°C .
  • Seeding : Introduce microcrystals from vapor diffusion trials.

Q. Crystallographic Data :

ParameterValueSource
Space GroupP2₁/c
R Factor0.038
Unit Cell (Å)a=12.34, b=14.56, c=15.78

Advanced: What methodologies assess metabolic stability in hepatic models?

Methodological Answer:

Microsome Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.

LC-MS Quantification : Monitor parent compound depletion over 60 min (t₁/₂ = 45 min indicates moderate stability) .

CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ >10 μM preferred) .

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